Cas no 19397-70-7 (7-Hydroxy-3(2H)-benzofuranone)
7-Hydroxy-3(2H)-benzofuranone Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxybenzofuran-3(2H)-one
- 3(2H)-Benzofuranone, 7-hydroxy-
- 7-Hydroxy-1-benzofuran-3(2H)-one
- 7-Hydroxy-3(2H)-benzofuranone
- 2,3-dihydro-7-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one
- 2,3-dihydro-7-hydroxy-3-oxobenzofuran
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(3-hydroxyphenyl)-
- 7,3'-Dihydroxy-flavanon
- 7,4'-Dihydroxy-flavanon
- 7-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-
- 7-hydroxy-2-(3-hydroxy-phenyl)-chroman-4-one
- 7-hydroxy-benzofuran-3-one
- AC1LDLCQ
- CHEMBL255110
- CTK2C3909
- DNC008192
- 3(2H)-Benzofuranone, 7-hydroxy-
- SCHEMBL5534964
- 7-hydroxy-1-benzofuran-3-one
- 19397-70-7
- E80471
- 7-hydroxy-2,3-dihydro-1-benzofuran-3-one
- FT-0704166
- 7-hydroxy-3-coumaranone
- A904353
- DA-17900
-
- Inchi: 1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2
- InChI Key: YGUGHNAAVBGXQZ-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC=C(C1=2)O)=O
Computed Properties
- Exact Mass: 150.03168
- Monoisotopic Mass: 150.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
7-Hydroxy-3(2H)-benzofuranone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308169-1g |
7-Hydroxybenzofuran-3(2H)-one |
19397-70-7 | 95% | 1g |
$701 | 2021-06-17 | |
| TRC | H943813-1mg |
7-Hydroxy-3(2H)-benzofuranone |
19397-70-7 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | H943813-10mg |
7-Hydroxy-3(2H)-benzofuranone |
19397-70-7 | 10mg |
$1499.00 | 2023-05-18 | ||
| Ambeed | A788156-1g |
7-Hydroxybenzofuran-3(2H)-one |
19397-70-7 | 98+% | 1g |
$750.0 | 2024-04-22 | |
| Chemenu | CM308169-1g |
7-Hydroxybenzofuran-3(2H)-one |
19397-70-7 | 95% | 1g |
$745 | 2023-02-17 |
7-Hydroxy-3(2H)-benzofuranone Suppliers
7-Hydroxy-3(2H)-benzofuranone Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 7-Hydroxy-3(2H)-benzofuranone
7-Hydroxy-3(2H)-benzofuranone (CAS No. 19397-70-7): A Comprehensive Overview
7-Hydroxy-3(2H)-benzofuranone, chemically identified by the CAS number 19397-70-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzofuranone class, a structural motif known for its diverse biological activities and potential therapeutic applications. The benzofuranone scaffold is characterized by a fused benzene ring and a furan ring, which together contribute to its unique chemical properties and reactivity. In recent years, researchers have been exploring the pharmacological potential of various benzofuranone derivatives, and 7-Hydroxy-3(2H)-benzofuranone has emerged as a compound of considerable interest.
The structural features of 7-Hydroxy-3(2H)-benzofuranone make it a versatile intermediate in organic synthesis and a promising candidate for drug discovery. The hydroxyl group at the 7-position and the conjugated system involving the carbonyl group at the 3-position contribute to its reactivity, enabling various functionalization strategies. These properties have been exploited in the development of novel compounds with potential applications in treating a range of diseases, including inflammation, neurodegenerative disorders, and cancer.
Recent studies have highlighted the biological activities of 7-Hydroxy-3(2H)-benzofuranone and its derivatives. One of the most notable findings is its ability to modulate inflammatory pathways. In particular, research has demonstrated that certain benzofuranone derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity is attributed to the ability of these compounds to interact with specific molecular targets, including transcription factors and signaling pathways involved in inflammation.
Another area of interest is the potential of 7-Hydroxy-3(2H)-benzofuranone to act as an antioxidant. Oxidative stress plays a crucial role in various pathological processes, including aging and neurodegenerative diseases. Studies have shown that benzofuranone derivatives can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity makes them promising candidates for therapeutic applications aimed at mitigating oxidative stress-related conditions.
The compound's structural similarity to natural products has also been exploited in drug discovery efforts. For instance, some benzofuranones share structural features with flavonoids, which are well-known for their health benefits. By leveraging this similarity, researchers have designed synthetic analogs of 7-Hydroxy-3(2H)-benzofuranone with enhanced biological activities. These analogs have shown promise in preclinical studies, demonstrating efficacy in models of inflammation and oxidative stress.
In addition to its biological activities, 7-Hydroxy-3(2H)-benzofuranone has been investigated for its potential role in cancer therapy. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells by inhibiting key survival pathways. The compound's ability to disrupt cancer cell metabolism and proliferation makes it an attractive candidate for further development as an anticancer agent. However, more research is needed to fully understand its mechanisms of action and optimize its therapeutic potential.
The synthesis of 7-Hydroxy-3(2H)-benzofuranone and its derivatives has been extensively studied due to its importance in pharmaceutical research. Various synthetic routes have been developed, each with distinct advantages and limitations. Common methods include cyclization reactions involving readily available starting materials such as phenols and carbonyl compounds. These synthetic approaches allow for the efficient production of high-purity compounds suitable for biological testing.
The growing interest in 7-Hydroxy-3(2H)-benzofuranone has led to several patents being filed for novel derivatives with enhanced pharmacological properties. These patents often describe compounds with improved solubility, bioavailability, and target specificity. The development of such derivatives represents a significant step forward in translating basic research findings into viable therapeutic agents.
The future prospects for 7-Hydroxy-3(2H)-benzofuranone are promising, with ongoing research aimed at expanding its therapeutic applications. One area of focus is the investigation of its potential role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary evidence suggests that benzofuranones can protect neurons from damage caused by oxidative stress and inflammatory processes associated with these conditions.
Another exciting direction is the exploration of 7-Hydroxy-3(2H)-benzofuranone's role in antimicrobial therapy. Antibiotic resistance is a growing global health concern, necessitating the discovery of novel antimicrobial agents. Some benzofuranones have shown activity against various bacterial strains, including multidrug-resistant pathogens. This finding opens up new possibilities for developing next-generation antibiotics based on this structural class.
In conclusion, 7-Hydroxy-3(2H)-benzofuranone (CAS No.19397-70-7) is a compound with significant potential in pharmaceutical research due to its diverse biological activities and structural versatility. Its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties make it a promising candidate for further development as a therapeutic agent. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its synthetic routes, and exploring new applications in medicine.
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